4-methoxy-N-methylpyridin-3-amine
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Overview
Description
4-methoxy-N-methylpyridin-3-amine is an organic compound belonging to the pyridine family. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science. This compound, characterized by a methoxy group at the fourth position and a methylamine group at the third position of the pyridine ring, exhibits unique chemical properties that make it valuable for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-methylpyridin-3-amine can be achieved through several methods. One common approach involves the palladium-catalyzed Suzuki cross-coupling reaction. This method typically uses 5-bromo-2-methylpyridin-3-amine as a starting material, which undergoes coupling with arylboronic acids to yield the desired product . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) under an inert atmosphere.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-methylpyridin-3-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy group and the methylamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives. Substitution reactions can lead to a wide range of functionalized pyridine compounds.
Scientific Research Applications
4-methoxy-N-methylpyridin-3-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4-methoxy-N-methylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and methylamine groups play crucial roles in binding to these targets, modulating their activity. For instance, the compound may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites. These interactions can trigger various biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Similar Compounds
4-methoxypyridine: Lacks the methylamine group, resulting in different chemical properties and applications.
3-methoxypyridine: The methoxy group is positioned differently, affecting its reactivity and use.
N-methylpyridin-3-amine: Does not have the methoxy group, leading to variations in its chemical behavior and applications.
Uniqueness
4-methoxy-N-methylpyridin-3-amine is unique due to the presence of both the methoxy and methylamine groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Properties
CAS No. |
1648887-47-1 |
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Molecular Formula |
C7H10N2O |
Molecular Weight |
138.2 |
Purity |
95 |
Origin of Product |
United States |
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